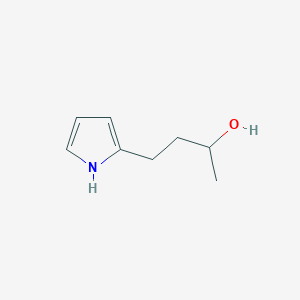

4-(1H-pyrrol-2-yl)butan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

4-(1H-pyrrol-2-yl)butan-2-ol |

InChI |

InChI=1S/C8H13NO/c1-7(10)4-5-8-3-2-6-9-8/h2-3,6-7,9-10H,4-5H2,1H3 |

InChI Key |

SYIQDBJTNQNZOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=CN1)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 1h Pyrrol 2 Yl Butan 2 Ol and Its Chiral Analogues

Retrosynthetic Analysis of the 4-(1H-pyrrol-2-yl)butan-2-ol Core Structure

A retrosynthetic analysis of the target molecule, this compound, reveals several strategic disconnections. The primary disconnection is at the C-O bond of the secondary alcohol, leading back to the key precursor, 4-(1H-pyrrol-2-yl)butan-2-one. This transformation highlights the critical role of stereoselective reduction of the ketone to establish the desired chirality at the hydroxyl center.

Further disconnection of the pyrrole-butanone side chain suggests two main synthetic routes to the ketone precursor. One approach involves a disconnection between the pyrrole (B145914) ring and the butanone side chain, suggesting a nucleophilic substitution or coupling reaction. A more convergent and widely applicable strategy involves the construction of the pyrrole ring itself, which can be achieved through established methods such as the Paal-Knorr pyrrole synthesis. This latter approach utilizes a 1,4-dicarbonyl compound and a primary amine or ammonia (B1221849) as the starting materials.

Synthesis of Key Precursors: 4-(1H-pyrrol-2-yl)butan-2-one and Related Ketones

The synthesis of the pivotal intermediate, 4-(1H-pyrrol-2-yl)butan-2-one, can be accomplished through various synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyrrole ring.

While not the most direct route to 4-(1H-pyrrol-2-yl)butan-2-one, conjugate addition reactions represent a powerful tool for the formation of carbon-carbon bonds and can be adapted for the synthesis of pyrrole-alkyl ketones. This strategy would typically involve the addition of a pyrrole nucleophile to an α,β-unsaturated ketone. However, controlling the regioselectivity of pyrrole alkylation can be challenging.

A more robust and frequently employed method for the synthesis of 2-substituted pyrroles is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions, to form the pyrrole ring wikipedia.orgsynarchive.comwikipedia.orgorganic-chemistry.orgalfa-chemistry.com. For the synthesis of 4-(1H-pyrrol-2-yl)butan-2-one, the required 1,4-dicarbonyl precursor would be hexane-2,5-dione, which would react with an appropriate amine. The reaction is versatile and can be catalyzed by various acids organic-chemistry.org.

Another classical approach is the Knorr pyrrole synthesis, which involves the reaction of an α-amino-ketone with a β-ketoester chimia.ch. This method allows for the construction of highly substituted pyrroles.

Modern synthetic methods also offer alternative pathways. For instance, transition metal-catalyzed cross-coupling reactions can be employed to attach the butanone side chain to a pre-functionalized pyrrole ring.

Diastereoselective and Enantioselective Reduction Strategies for the Hydroxyl Center

The conversion of the prochiral ketone, 4-(1H-pyrrol-2-yl)butan-2-one, to the chiral alcohol, this compound, is a critical step that requires precise stereochemical control. Several powerful methodologies are available for this transformation.

Catalytic asymmetric hydrogenation is a highly efficient and atom-economical method for the enantioselective reduction of ketones nih.govwikipedia.orgwikipedia.org. Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, with chiral ligands are commonly employed as catalysts wikipedia.orgiupac.org. For the reduction of ketones bearing a pyrrole moiety, ruthenium catalysts modified with chiral bisphosphine ligands, such as BINAP, have shown considerable success in achieving high enantioselectivity clockss.orgnrochemistry.comnih.gov. The choice of ligand and reaction conditions can significantly influence the stereochemical outcome of the reduction.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ru-BINAP | Aromatic Ketones | Up to >99% | wikipedia.org |

| Ru-(S,S)-(R,R)-PhTRAP | N-Boc-pyrroles | 93-99.7% | nih.gov |

| Iridium(I) with P,N ligand | Benzylic Aryl Imines | >90% | wikipedia.org |

Table 1: Examples of Catalytic Asymmetric Hydrogenation of Ketones and Related Compounds

The use of chiral auxiliaries is a well-established strategy for achieving stereoselective transformations. In this approach, the ketone substrate is covalently attached to a chiral molecule (the auxiliary), which directs the hydride attack to one of the two prochiral faces of the carbonyl group. After the reduction, the auxiliary is cleaved to yield the chiral alcohol. While effective, this method is stoichiometric in the chiral source.

For β-hydroxy ketones, which would be the case if a hydroxyl group were present on the butanone chain, the Narasaka-Prasad reduction offers a powerful method for achieving syn-1,3-diols with high diastereoselectivity wikipedia.orgsynarchive.comnih.gov. This reaction utilizes a boron chelating agent to form a six-membered ring intermediate, which directs the intermolecular hydride delivery from a reducing agent like sodium borohydride (B1222165) wikipedia.orgyoutube.com.

| Reduction Method | Substrate | Product Diastereoselectivity | Reference |

| Narasaka-Prasad Reduction | β-Hydroxy Ketone | syn-diol | wikipedia.orgsynarchive.com |

| Evans-Saksena Reduction | β-Hydroxy Ketone | anti-diol | wikipedia.org |

Table 2: Diastereoselective Reductions of β-Hydroxy Ketones

Biocatalytic Approaches to Enantiopure this compound

The synthesis of single-enantiomer chiral alcohols is of paramount importance in the pharmaceutical industry, as the chirality of a molecule is often critical to its efficacy and safety nih.gov. Biocatalytic methods, employing isolated enzymes or whole-cell systems, offer significant advantages over traditional chemical synthesis by providing high enantioselectivity and regioselectivity under mild reaction conditions nih.gov.

For a target molecule like this compound, the key challenge is the stereoselective synthesis of the secondary alcohol group. The primary biocatalytic strategy for this is the asymmetric reduction of the corresponding prochiral ketone, 4-(1H-pyrrol-2-yl)butan-2-one. This transformation is commonly achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which are often dependent on nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) cofactors mdpi.com.

Enzymes such as those from the genera Candida, Pichia, and Saccharomyces have been shown to reduce various acetophenone (B1666503) derivatives to their corresponding (S)-alcohols with high yield and enantiomeric excess nih.gov. For instance, a one-pot enzymatic cascade has been developed for the conversion of racemic secondary alcohols to enantiopure chiral amines, which involves the use of enantio-complementary alcohol dehydrogenases to selectively oxidize one enantiomer while another reduces the intermediate ketone to the opposite enantiomer of the alcohol nih.govnih.gov. This principle can be directly applied to the deracemization of racemic this compound.

Another powerful approach is the use of transaminases (TAs). While primarily used for synthesizing chiral amines, they can be integrated into cascade reactions. A prochiral ketone can be converted to an enantiopure amine by a transaminase, which can then be further functionalized. Alternatively, in a reverse scenario, a racemic alcohol can be converted into a single-enantiomer amine via an oxidation-amination cascade involving an alcohol dehydrogenase and a transaminase nih.govnih.gov.

The table below summarizes enzyme classes applicable to the synthesis of chiral this compound.

| Enzyme Class | Reaction Type | Substrate | Product | Key Advantage |

| Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED) | Asymmetric Reduction | 4-(1H-pyrrol-2-yl)butan-2-one | (R)- or (S)-4-(1H-pyrrol-2-yl)butan-2-ol | High enantioselectivity (>99% e.e. often achievable) |

| Lipase | Kinetic Resolution | Racemic this compound | One enantiomer of the alcohol and an ester of the other | Mild conditions and broad substrate scope |

| Transaminase (TA) in a cascade | Reductive Amination (of ketone intermediate) | 4-(1H-pyrrol-2-yl)butan-2-one | (R)- or (S)-chiral amine (precursor) | Access to valuable chiral amine intermediates |

| Monoamine Oxidase (MAO) in a cascade | Deracemization (coupled with ADH) | Racemic this compound | Single enantiomer of the alcohol | Overcomes 50% yield limit of kinetic resolution |

Palladium-Catalyzed Coupling Reactions in Pyrrole Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrroles. eurekaselect.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The derivatization of the pyrrole ring is crucial for building complex molecules like this compound.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex mdpi.com. For pyrrole derivatization, a bromo- or iodo-pyrrole can be coupled with a boronic acid or ester containing the desired butanol side chain. For instance, 2-bromopyrrole (protected on the nitrogen) could be coupled with a suitable butanol-derived boronic acid to form the carbon skeleton of the target molecule nih.gov. The reaction is tolerant of a wide range of functional groups and can be performed under mild conditions nih.gov. Efficient Suzuki couplings have been developed for various heterocyclic substrates in aqueous solvents like n-butanol, which can be beneficial for large-scale applications acs.orgacs.org.

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst organic-chemistry.org. This reaction could be employed to introduce a butenyl side chain onto the pyrrole ring, which could then be hydrated to form the secondary alcohol of this compound. For example, a protected 2-bromopyrrole could be reacted with but-3-en-2-ol. A key development in this area is the intramolecular dearomative Heck reaction, which allows for the synthesis of diverse pyrroline (B1223166) derivatives nih.gov.

Recent advances have also focused on the direct C-H activation/alkenylation of pyrroles, which avoids the need for pre-functionalized starting materials. Palladium(II)-catalyzed oxidative coupling of N-alkylpyrroles with acrylates can achieve C3-alkenylation, demonstrating the feasibility of direct functionalization chemrxiv.org.

The following table details common palladium-catalyzed reactions applicable to pyrrole synthesis.

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst/Ligand |

| Suzuki-Miyaura Coupling | Pyrrole-halide + Organoboron reagent | C(sp²)-C(sp³) or C(sp²)-C(sp²) | Pd(dppf)Cl₂ |

| Heck Reaction | Pyrrole-halide + Alkene | C(sp²)-C(sp²) | Pd(OAc)₂ / PPh₃ |

| Sonogashira Coupling | Pyrrole-halide + Terminal Alkyne | C(sp²)-C(sp) | Pd(dppf)₂Cl₂ / CuI |

| Stille Coupling | Pyrrole-halide + Organotin reagent | C(sp²)-C(sp³) or C(sp²)-C(sp²) | Pd(PPh₃)₂Cl₂ |

Total Synthesis of Pyrrole-Butanol Natural Product Derivatives

The pyrrole motif is a core component of many natural products with significant biological activity chim.itrsc.org. The total synthesis of these complex molecules provides a valuable platform for developing and testing synthetic methodologies that can be applied to structurally similar, non-natural compounds like this compound. Synthetic strategies often involve either the introduction of a pre-formed pyrrole ring or the construction of the pyrrole moiety during the synthesis bohrium.com.

While a natural product with the exact this compound substructure is not prominently documented, numerous natural products feature alkylated or functionalized alkyl chains at the C2 position of the pyrrole ring. The synthetic strategies for these molecules are highly relevant. For example, the synthesis of marine natural products such as the longamides and related brominated pyrrole-2-carboxamides involves the functionalization of a pre-existing pyrrole core chim.it.

Strategies for synthesizing pyrrole-containing natural products often employ modern synthetic methods, including transition metal-catalyzed processes and C-H functionalization bohrium.com. The synthesis of lamellarin Q, for instance, utilized a Stille cross-coupling to introduce aryl groups onto the pyrrole ring chim.it. Such a strategy could be adapted to introduce an alkyl chain.

The synthesis of pyrrole alkaloids has become an area of increasing interest, with many total syntheses highlighting innovative ways to construct or functionalize the pyrrole ring within a complex molecular framework researchgate.net. These syntheses provide a roadmap for constructing molecules with specific side chains, tackling challenges like regioselectivity and stereocontrol, which are directly applicable to the synthesis of chiral analogues of this compound.

Scalable Synthesis Protocols for Research Applications

Developing a scalable synthesis is crucial for producing sufficient quantities of a compound for extensive research, such as biological screening or material science applications. A scalable route for this compound would prioritize cost-effective starting materials, robust and high-yielding reactions, and purification methods that avoid tedious chromatography.

A practical approach would likely involve a convergent synthesis where the pyrrole ring and the butanol side chain are prepared separately and then joined. The Paal-Knorr synthesis is a classic and highly effective method for creating substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia ub.edu. This method has been adapted for large-scale production and can be performed under solvent-free or green conditions eurekaselect.com. For the target molecule, one could envision reacting hexane-2,5-dione with a protected ammonia equivalent to form 2-methyl-5-ethylpyrrole, which would require further functionalization.

A more direct and scalable route to the core structure might involve the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with an appropriate amino-alcohol. Iron(III) chloride-catalyzed Paal-Knorr condensation in water provides an operationally simple and economical route to N-substituted pyrroles organic-chemistry.org.

For derivatization, palladium-catalyzed reactions can be made scalable. Suzuki-Miyaura couplings, for example, have been successfully performed in aqueous n-butanol, which allows for facile product separation from a biphasic mixture, avoiding large volumes of organic solvents during workup, a key consideration for scale-up acs.org. A protocol that combines a robust pyrrole formation method with a high-yield coupling reaction would be ideal for producing research quantities of this compound. Recently, concise synthetic routes to pyrrole-based drug candidates have been developed to circumvent lengthy, low-yield syntheses, emphasizing practicality for SAR (structure-activity relationship) studies and larger-scale work nih.gov.

Advanced Spectroscopic and High Resolution Structural Characterization of 4 1h Pyrrol 2 Yl Butan 2 Ol

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework of 4-(1H-pyrrol-2-yl)butan-2-ol can be established.

The ¹H NMR spectrum of this compound provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the pyrrole (B145914) ring protons, the aliphatic chain protons, and the hydroxyl proton. Due to the presence of a chiral center at the C2 position of the butanol chain, the adjacent methylene (B1212753) protons (at C3) are diastereotopic and are expected to be chemically non-equivalent, resulting in separate signals with complex splitting patterns. reddit.com The integrated intensity of the signals corresponds to the number of protons in each unique environment. docbrown.info

The ¹³C NMR spectrum reveals the number of unique carbon environments. The pyrrole ring carbons typically appear in the aromatic region (δ 100-140 ppm), while the carbons of the butanol chain appear in the aliphatic region (δ 10-70 ppm).

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Protons |

|---|---|---|---|

| Pyrrole N-H | ~8.0 | Broad Singlet (br s) | - |

| Pyrrole H-5 | ~6.7 | Triplet (t) | H-4, N-H |

| Pyrrole H-3 | ~6.1 | Triplet (t) | H-4, N-H |

| Pyrrole H-4 | ~6.0 | Multiplet (m) | H-3, H-5 |

| CH-OH (C2-H) | ~3.8 | Multiplet (m) | CH₃, CH₂ |

| CH₂ (C4) | ~2.7 | Multiplet (m) | CH₂ (C3) |

| OH | Variable | Broad Singlet (br s) | - |

| CH₂ (C3) | ~1.8 (diastereotopic) | Multiplet (m) | CH-OH, CH₂ (C4) |

| CH₃ (C1) | ~1.2 | Doublet (d) | CH-OH |

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrrole C-2 | ~130 |

| Pyrrole C-5 | ~117 |

| Pyrrole C-3 | ~108 |

| Pyrrole C-4 | ~105 |

| CH-OH (C2) | ~68 |

| CH₂ (C3) | ~40 |

| CH₂ (C4) | ~28 |

| CH₃ (C1) | ~23 |

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (J-couplings) within the molecule. Key correlations would be observed between the adjacent protons of the butanol chain (H1/H2, H2/H3, H3/H4) and among the protons of the pyrrole ring (H3/H4, H4/H5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is crucial for connecting the butanol side chain to the pyrrole ring. A key correlation would be expected between the C4 methylene protons of the butanol chain and the C2 and C3 carbons of the pyrrole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry.

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) can characterize the compound in its crystalline or amorphous solid form. For this compound, ssNMR could be used to study effects of molecular packing and hydrogen bonding on the chemical shifts. It is a powerful tool for identifying polymorphism (the existence of multiple crystalline forms), which can have significant impacts on the physical properties of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the unambiguous determination of its elemental composition. mdpi.com For this compound, the molecular formula is C₈H₁₃NO.

Molecular Formula Validation: HRMS can confirm this formula by matching the experimentally measured exact mass with the theoretically calculated mass.

Fragmentation Analysis: In addition to the molecular ion peak, mass spectrometry induces fragmentation of the molecule. Analyzing these fragments helps to confirm the structure. Expected fragmentation pathways for this compound would include:

Loss of a water molecule (H₂O) from the alcohol group.

Alpha-cleavage adjacent to the oxygen atom, resulting in the loss of a methyl radical (•CH₃).

Cleavage of the bond between C3 and C4, leading to fragments corresponding to the butanol chain and the pyrrolylmethyl cation.

Fragmentation of the pyrrole ring itself.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These two techniques are complementary, as some vibrational modes may be more active in Raman than in IR, and vice versa. nih.gov

For this compound, key expected vibrational bands would confirm the presence of the hydroxyl and pyrrole groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200–3600 | Strong, Broad (IR) |

| N-H (Pyrrole) | Stretching | 3300–3500 | Medium (IR) |

| C-H (Aromatic/Pyrrole) | Stretching | 3000–3100 | Medium (Raman) |

| C-H (Aliphatic) | Stretching | 2850–3000 | Strong (IR, Raman) |

| C=C (Pyrrole) | Stretching | 1500–1600 | Medium (Raman) |

| C-O (Alcohol) | Stretching | 1050–1200 | Strong (IR) |

X-ray Crystallographic Analysis of this compound Derivatives and Related Compounds

X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of closely related compounds provides significant insight into expected structural features.

Determination of Absolute Configuration

The determination of the absolute configuration of a chiral molecule like this compound, which contains a stereocenter at the second carbon of the butanol chain, is fundamental to understanding its chemical and biological properties. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign an R or S descriptor to a chiral center, providing an unambiguous description of its spatial arrangement. chemistrysteps.comlibretexts.orglibretexts.org

Typically, the absolute configuration is determined experimentally using techniques such as X-ray crystallography of a single crystal. This method provides a detailed three-dimensional map of electron density, from which the precise arrangement of atoms can be deduced. Another approach involves chiral derivatization followed by NMR spectroscopy, or the use of chiral chromatography and comparison with standards of known configuration. escholarship.org However, no such specific data for this compound is currently available.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. These interactions, which include hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions involving the pyrrole ring, dictate the physical properties of the solid, such as melting point and solubility.

For this compound, one would expect the hydroxyl (-OH) group and the pyrrole N-H group to be primary sites for hydrogen bonding. These groups can act as both hydrogen bond donors and acceptors, potentially leading to the formation of complex networks in the solid state. For instance, studies on the related compound 4,4-Bis(1H-pyrrol-2-yl)pentanol show that the pyrrole N-H groups are involved in intermolecular N—H···O hydrogen bonds. nih.gov Similar interactions could be anticipated for this compound, alongside O-H···N or O-H···O hydrogen bonds. The pyrrole ring could also engage in π-π stacking or C-H···π interactions.

A detailed analysis of these interactions would require crystallographic data, which includes information on bond lengths, bond angles, and the distances between neighboring molecules. Without this data, any description of the crystal packing of this compound would be purely speculative.

Theoretical and Computational Chemistry Studies of 4 1h Pyrrol 2 Yl Butan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods are fundamental to predicting a wide range of chemical properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. For 4-(1H-pyrrol-2-yl)butan-2-ol, DFT calculations can predict bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

Once the geometry is optimized, DFT is used to analyze the molecule's electronic structure, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

| Parameter | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | 0.9 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 2.1 D |

Quantum chemical calculations are also instrumental in predicting spectroscopic properties, which aids in the identification and characterization of molecules. Computational methods can simulate Nuclear Magnetic Resonance (NMR) spectra by calculating the magnetic shielding of atomic nuclei. nih.govgithub.io These predicted chemical shifts for both proton (¹H) and carbon-13 (¹³C) are invaluable for interpreting experimental data and confirming molecular structures. frontiersin.orgbohrium.com

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to Ultraviolet-Visible (UV-Vis) absorption spectra. This involves calculating the excitation energies from the ground state to various excited states, which correspond to the wavelengths of maximum absorption (λ_max).

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrrole (B145914) C2 | - | 128.5 |

| Pyrrole C3 | 6.05 | 107.2 |

| Pyrrole C4 | 6.10 | 108.1 |

| Pyrrole C5 | 6.65 | 117.0 |

| Butanol C1' | 2.70 | 32.5 |

| Butanol C2' | 3.85 | 65.8 |

| Butanol C3' | 1.80 | 41.2 |

| Butanol C4' | 1.20 | 23.4 |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Furthermore, MD simulations can explicitly include solvent molecules (e.g., water, ethanol), allowing for the study of solvent effects. These simulations can reveal how the molecule interacts with the surrounding solvent through hydrogen bonding and other intermolecular forces, which can significantly impact its preferred conformation and reactivity.

Mechanistic Computational Studies of Reaction Pathways Involving Pyrrole-Butanol Scaffolds

Computational chemistry is a key tool for elucidating reaction mechanisms. For molecules containing a pyrrole scaffold, which is a core structure in many bioactive compounds, understanding their reaction pathways is of great interest. biolmolchem.comnih.gov Theoretical studies can map the potential energy surface of a reaction, identifying transition states, intermediates, and products. researchgate.netmdpi.com

For this compound, studies could focus on reactions such as electrophilic substitution on the electron-rich pyrrole ring or reactions involving the hydroxyl group of the butanol side chain. By calculating the activation energies for different possible pathways, chemists can predict which reactions are most likely to occur under specific conditions. These mechanistic insights are crucial for designing new synthetic routes and understanding the chemical stability of pyrrole-containing compounds. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on fundamental mechanistic insights, not biological efficacy)

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and a specific property. While often used to predict biological activity, QSAR can also provide fundamental mechanistic insights into chemical reactivity and physical properties.

In this context, various molecular descriptors for this compound and related compounds can be calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial atomic charges), steric (e.g., molecular volume), or topological. A QSAR model could, for instance, correlate these descriptors with the rate of a specific chemical reaction. The resulting model would highlight which molecular features are most influential for reactivity, offering mechanistic clues. For example, a strong correlation with LUMO energy would suggest that the reaction is controlled by the molecule's ability to accept electrons. Such studies on pyrrole derivatives often use quantum chemical descriptors to build these predictive models. nih.govmdpi.com

| Descriptor Type | Example Descriptor | Potential Mechanistic Insight |

|---|---|---|

| Electronic | HOMO Energy | Relates to electron-donating ability in reactions. |

| Electronic | Partial Charge on N atom | Indicates the nucleophilicity of the pyrrole ring. |

| Steric | Molecular Surface Area | Relates to accessibility of reactive sites. |

| Thermodynamic | Hydration Energy | Indicates solubility and interaction with aqueous media. |

Biosynthetic Considerations and Natural Product Relevance of the Pyrrole Butanol Moiety

Proposed Biosynthetic Pathways of Pyrrole (B145914) Ring Formation from Amino Acid Precursors

The pyrrole ring, a five-membered aromatic heterocycle, is a ubiquitous structural unit in a vast array of natural products. juit.ac.in Its biosynthesis is diverse, with several pathways originating from primary metabolism, primarily from amino acid precursors.

One of the most fundamental pathways to the pyrrole ring begins with the amino acid glycine (B1666218) and the Krebs cycle intermediate succinyl-CoA. These two molecules condense to form δ-aminolevulinic acid (ALA). Subsequently, two molecules of ALA are dimerized and cyclized in a Knorr-type condensation reaction, catalyzed by the enzyme ALA dehydratase, to form the substituted pyrrole known as porphobilinogen (B132115) (PBG). PBG serves as the foundational building block for the biosynthesis of all tetrapyrrolic macrocycles, including hemes, chlorophylls, and vitamin B12.

Another significant pathway for pyrrole ring formation in secondary metabolism involves the amino acid L-proline, which itself is derived from L-glutamate. In the biosynthesis of natural products like the antibiotic pyoluteorin (B1679884) and the pigment undecylprodigiosin, L-proline is activated and bound to a peptidyl carrier protein (PCP). The attached proline then undergoes a four-electron oxidation, catalyzed by an FAD-dependent acyl-CoA dehydrogenase, to convert the pyrrolidine (B122466) ring into a pyrrole ring, specifically forming pyrrolyl-2-carboxyl-S-PCP. This establishes a novel and important route to pyrrole moieties in bioactive secondary metabolites.

Ornithine, another amino acid derived from glutamate, also serves as a precursor for proline biosynthesis in mammalian cells and is therefore indirectly involved in proline-derived pyrrole formation. Ornithine aminotransferase catalyzes the conversion of L-ornithine to δ1-pyrroline-5-carboxylate, which is the immediate precursor of proline.

A summary of the primary amino acid precursors and the resulting pyrrole-containing intermediates is presented in the table below.

| Amino Acid Precursor | Key Intermediate(s) | Resulting Pyrrole Structure | Notable Natural Products |

| Glycine (+ Succinyl-CoA) | δ-Aminolevulinic acid (ALA) | Porphobilinogen (PBG) | Hemes, Chlorophylls, Vitamin B12 |

| L-Proline (from L-Glutamate) | Prolyl-S-PCP | Pyrrolyl-2-carboxyl-S-PCP | Pyoluteorin, Undecylprodigiosin |

| L-Ornithine (from L-Glutamate) | δ1-Pyrroline-5-carboxylate | Proline (then to Pyrrole) | Proline-derived alkaloids |

Role of Butanol Chains in Natural Product Biosynthesis

Butanol and its derivatives are important components in a variety of natural products, contributing to their structural diversity and biological activity. The biosynthesis of butanol chains can occur through several metabolic routes, most notably via the extension of acetyl-CoA units.

In some microorganisms, n-butanol is a major product of fermentation, produced through a pathway that involves the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. This is followed by a series of reduction and dehydration steps to yield butanoyl-CoA, which is then reduced to butanol. This pathway can be engineered to produce not only butanol but also other longer-chain alcohols by adding further two-carbon units.

The butanol side chain in a natural product can significantly influence its physicochemical properties, such as lipophilicity, which in turn can affect its ability to cross biological membranes and interact with molecular targets. The hydroxyl group of a butanol moiety provides a site for further functionalization, such as glycosylation or esterification, leading to a wider array of natural product derivatives. For instance, the natural product euglenophycin features a disubstituted piperidine (B6355638) ring with a butanol side chain at the 6th position. sigmaaldrich.com

The incorporation of butanol chains into larger molecules often involves the activity of polyketide synthases (PKSs) or non-ribosomal peptide synthetases (NRPSs), which can utilize butanoyl-CoA or related building blocks during the assembly of the natural product scaffold.

Identification of Naturally Occurring Compounds Containing the 4-(1H-pyrrol-2-yl)butan-2-ol Scaffold or Related Structures

While a comprehensive search of the literature does not reveal any naturally occurring compounds with the precise structure of this compound, numerous natural products feature a pyrrole ring substituted with various alkyl side chains. These related structures highlight nature's use of the pyrrole core as a scaffold for chemical diversity.

A notable class of related compounds is the myrmicarin alkaloids , isolated from the venom of African ants of the Myrmicaria genus. mit.edunih.govmit.eduresearchgate.net These are complex, oligomeric structures, but their proposed biosynthesis involves the dimerization of simpler tricyclic pyrroloindolizine monomers. mit.edumit.edu These monomers, such as myrmicarin 215A, possess alkyl side chains attached to the heterocyclic core, demonstrating a structural relationship to the pyrrole-alkanol motif. researchgate.net

Other examples of pyrrole-containing natural products with alkyl side chains include:

Streptopyrroles : Isolated from Streptomyces zhaozhouensis, these compounds feature a pyrrole ring with n-propyl, n-butyl, or iso-butyl side chains. nih.gov

Pyrrole-2-carboxamides : Found in marine sponges of the genus Agelas, these compounds have a pyrrole-2-carboxamide core with various linear side chains. chim.itnih.gov

The table below lists some examples of natural products containing a pyrrole ring with an alkyl or functionalized alkyl side chain.

| Natural Product Class | Example Compound | Source Organism | Structural Feature of Interest |

| Myrmicarin Alkaloids | Myrmicarin 215A | Myrmicaria ants | Pyrroloindolizine core with an ethyl and propenyl side chain. researchgate.net |

| Streptopyrroles | - | Streptomyces zhaozhouensis | Pyrrole ring with C3 and C4 alkyl side chains. nih.gov |

| Pyrrole-2-carboxamides | Nakamurine C | Agelas nakamurai (sponge) | Pyrrole-2-carboxamide with a linear side chain. nih.gov |

Enzymatic Pathways Leading to Stereospecific Pyrrole-Butanol Derivatives

The stereochemistry of natural products is critical to their biological activity, and nature employs a vast arsenal (B13267) of enzymes to control the three-dimensional arrangement of atoms in these molecules. The stereospecific formation of a pyrrole-butanol derivative would involve enzymes capable of catalyzing reactions with high enantioselectivity.

The synthesis of chiral alcohols is a common transformation in biological systems, often catalyzed by alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) . These enzymes utilize nicotinamide (B372718) cofactors (NADH or NADPH) to reduce a ketone precursor to a chiral alcohol with high enantiopurity. For the synthesis of a specific stereoisomer of this compound, a ketoreductase would be required that can selectively reduce the corresponding ketone, 4-(1H-pyrrol-2-yl)butan-2-one, to either the (R)- or (S)-alcohol.

Furthermore, chemoenzymatic cascades have been developed that demonstrate the potential for creating chiral molecules from racemic starting materials. For example, a one-pot enzymatic cascade has been designed for the conversion of racemic secondary alcohols to enantiopure chiral amines, utilizing a combination of enantio-complementary alcohol dehydrogenases and transaminases. While this example focuses on amine synthesis, it illustrates the principle of using enzymes to achieve high stereoselectivity on butanol-like scaffolds.

The enzymatic synthesis of pyrrole esters has also been demonstrated using lipases for the transesterification of methyl pyrrole-carboxylate with various alcohols. nih.govnih.gov This highlights the potential for enzymatic modification of pyrrole derivatives. While specific enzymes for the direct, stereoselective synthesis of the entire this compound structure have not been characterized, the existence of stereoselective ketoreductases and other enzymes that act on pyrrole and butanol derivatives suggests that such enzymatic pathways are plausible within the broader context of natural product biosynthesis.

Chemical Transformations and Derivatization Reactions of 4 1h Pyrrol 2 Yl Butan 2 Ol

Functional Group Interconversions on the Butanol Side Chain

The secondary alcohol moiety is a versatile functional group that can be readily converted into other functionalities, such as ketones, halides, or ethers, providing a primary handle for structural modification.

The secondary alcohol of 4-(1H-pyrrol-2-yl)butan-2-ol can be oxidized to the corresponding ketone, 4-(1H-pyrrol-2-yl)butan-2-one. This transformation is a fundamental step in modifying the electronic and steric properties of the side chain. A variety of oxidizing agents can be employed, with the choice of reagent depending on the desired selectivity and the need to avoid over-oxidation or reaction with the sensitive pyrrole (B145914) ring.

Commonly used reagents for the oxidation of secondary alcohols include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, non-metal-based methods such as Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and Dess-Martin periodinane (DMP) oxidation. These methods are generally effective and proceed under conditions that are compatible with the pyrrole nucleus.

Table 1: Representative Oxidation Reactions for Secondary Alcohols This table presents typical conditions for the oxidation of secondary alcohols analogous to this compound.

| Oxidizing Agent | Typical Solvent | Reaction Conditions | Product |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | Ketone |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature | Ketone |

The hydroxyl group of the butanol side chain can be replaced by a halogen atom (Cl, Br, I) through nucleophilic substitution reactions. This conversion transforms the alcohol into a more reactive alkyl halide, which can then serve as an electrophile in subsequent reactions to form C-C, C-N, or C-O bonds.

The direct reaction with hydrogen halides (HCl, HBr, HI) is a common method for halogenating secondary alcohols. libretexts.orgchemguide.co.uk However, the strongly acidic conditions required can lead to polymerization or degradation of the acid-sensitive pyrrole ring. stackexchange.com Therefore, milder reagents are often preferred. Thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) is effective for converting alcohols to alkyl chlorides, while phosphorus tribromide (PBr₃) is commonly used for producing alkyl bromides. chemistrywithdrsantosh.comyoutube.com These reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the alcohol is chiral. chemistrywithdrsantosh.comnih.gov

Table 2: Common Reagents for Halogenation of Secondary Alcohols This table illustrates common reagents for converting secondary alcohols to alkyl halides.

| Reagent | Product | Typical Conditions |

|---|---|---|

| Thionyl Chloride (SOCl₂) / Pyridine | Alkyl Chloride | 0 °C to Room Temp. |

| Phosphorus Tribromide (PBr₃) | Alkyl Bromide | 0 °C to Room Temp. |

| Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | Alkyl Bromide | Room Temperature |

Regioselective and Stereoselective Functionalization of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. The nitrogen atom can also be functionalized through alkylation or acylation.

The nitrogen atom of the pyrrole ring can be deprotonated by a suitable base (e.g., sodium hydride, potassium hydroxide) to form the pyrrolide anion, which is a potent nucleophile. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives. researchgate.netnih.gov N-alkylation introduces an alkyl group onto the nitrogen, which can alter the steric and electronic properties of the pyrrole ring and prevent its participation in hydrogen bonding.

N-acylation, the introduction of an acyl group, serves a dual purpose. It not only modifies the molecule's properties but also acts as a protecting group for the nitrogen. The resulting N-acylpyrrole is less susceptible to polymerization under acidic conditions, which can facilitate subsequent electrophilic substitution reactions on the pyrrole ring. figshare.com

Pyrrole is highly reactive towards electrophiles, undergoing electrophilic aromatic substitution much more readily than benzene. chemistrysteps.com For a 2-substituted pyrrole like this compound, electrophilic attack is strongly directed to the C5 position, which is the other α-position adjacent to the nitrogen. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. wikipedia.org

Vilsmeier-Haack Reaction : This reaction introduces a formyl group (-CHO) onto the pyrrole ring, typically at the C5 position, using a Vilsmeier reagent generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). chemistrysteps.comorganic-chemistry.orgijpcbs.comwikipedia.org The resulting aldehyde is a versatile intermediate for further synthetic transformations.

Friedel-Crafts Acylation : This reaction introduces a keto group by reacting the pyrrole with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃, TiCl₄). nih.govnrochemistry.comnih.gov Due to the high reactivity of pyrrole, milder catalysts are often sufficient. The reaction is highly regioselective for the C5 position. nsf.gov

Friedel-Crafts Alkylation : While possible, Friedel-Crafts alkylation on pyrroles using strong Lewis acids like AlCl₃ can be problematic due to the propensity of the ring to polymerize in acidic conditions. stackexchange.com Milder, more specialized catalysts are often required to achieve controlled alkylation. stackexchange.com

The regioselectivity of these reactions can sometimes be altered. For instance, introducing a bulky or electron-withdrawing protecting group on the pyrrole nitrogen (e.g., triisopropylsilyl or tosyl) can direct electrophilic acylation to the C3 (β) position. nih.govnih.gov

Table 3: Electrophilic Aromatic Substitution Reactions on 2-Substituted Pyrroles This table provides examples of typical electrophilic substitution reactions, showing the expected major product for a 2-substituted pyrrole.

| Reaction | Reagents | Electrophile | Position of Substitution |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | Chloroiminium ion | C5 |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid (e.g., TiCl₄) | Acylium ion | C5 |

| Bromination | N-Bromosuccinimide (NBS) | Br⁺ | C5 |

Synthesis of Diverse Analogues and Libraries for Structure-Activity Relationship (SAR) Exploration

The varied reactivity of this compound makes it an excellent starting point for the synthesis of compound libraries for structure-activity relationship (SAR) studies. SAR investigations are crucial in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity, allowing for the rational design of more potent and selective agents. researchgate.netresearchgate.net

By systematically applying the reactions described above, a diverse set of analogues can be generated:

Side Chain Modification : Oxidation of the alcohol to a ketone or conversion to various ethers and esters allows for exploration of the importance of the hydrogen-bond donor/acceptor properties at this position.

N-Substitution : N-alkylation and N-acylation introduce a range of substituents that can probe steric and electronic requirements at the pyrrole nitrogen.

Ring Substitution : Electrophilic substitution at the C5 position with different functional groups (e.g., halogens, acyl groups, nitro groups) enables the mapping of the SAR around the pyrrole core.

For example, in the development of novel therapeutic agents, a library could be constructed by first creating a set of N-alkylated derivatives of this compound. Each of these could then be subjected to oxidation of the side-chain alcohol. A subsequent Vilsmeier-Haack or Friedel-Crafts reaction on these intermediates would generate a matrix of compounds with systematic variations at three key positions, providing valuable data for SAR analysis. researchgate.netnih.govnih.govnih.gov

Formation of Heterocyclic Fused Systems Incorporating the Pyrrole-Butanol Framework

The chemical literature provides insights into the cyclization of pyrrole derivatives bearing alcohol functionalities, which can be adapted to this compound. These reactions typically proceed via acid-catalyzed intramolecular electrophilic substitution, where the hydroxyl group, upon protonation, acts as a leaving group to generate a carbocation. This electrophilic center can then attack the electron-rich pyrrole ring, leading to the formation of a new fused ring system.

One notable transformation is the synthesis of pyrrolo[1,2-a]azepine derivatives. While direct examples starting from this compound are not extensively detailed, analogous reactions with similar precursors suggest a viable synthetic pathway. For instance, the acid-catalyzed cyclization of N-substituted pyrroles bearing a side chain with a terminal alcohol can lead to the formation of fused systems.

A hypothetical reaction scheme for the intramolecular cyclization of this compound is presented below. Under acidic conditions, the secondary alcohol at the 2-position of the butane (B89635) chain can be protonated, followed by the elimination of a water molecule to form a secondary carbocation. This carbocation can then undergo an intramolecular electrophilic attack on the C5 position of the pyrrole ring, which is activated towards such reactions. Subsequent deprotonation would yield the fused dihydropyrrolo[1,2-a]azepine ring system.

Hypothetical Reaction Scheme:

The regioselectivity of the cyclization is an important aspect to consider. The attack of the carbocation can potentially occur at different positions of the pyrrole ring. However, electrophilic substitution on the pyrrole ring generally favors the α-positions (C2 and C5) over the β-positions (C3 and C4) due to the greater stabilization of the resulting cationic intermediate. In the case of a 2-substituted pyrrole like this compound, the C5 position is the most likely site for intramolecular attack.

The reaction conditions for such cyclizations are crucial and can influence the yield and selectivity of the desired fused product. A variety of acids, including Brønsted acids like sulfuric acid or p-toluenesulfonic acid, and Lewis acids such as boron trifluoride etherate, could potentially catalyze this transformation. The choice of solvent and reaction temperature would also play a significant role in optimizing the reaction.

To provide a clearer understanding of the potential outcomes, the following table summarizes hypothetical reaction conditions and the expected fused heterocyclic products.

| Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Expected Fused Product |

| This compound | H₂SO₄ | Dioxane | 80-100 | 8-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]azepine |

| This compound | p-TsOH | Toluene | Reflux | 8-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]azepine |

| This compound | BF₃·OEt₂ | Dichloromethane | 0 - rt | 8-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]azepine |

Further research is required to experimentally validate these proposed transformations and to fully explore the scope and limitations of forming fused heterocyclic systems from this compound. The development of efficient and selective methods for these cyclizations would provide valuable tools for the synthesis of novel and potentially bioactive molecules.

Applications of 4 1h Pyrrol 2 Yl Butan 2 Ol As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The pyrrole (B145914) moiety is a fundamental component of many intricate natural products and synthetic supramolecular structures. The compound 4-(1H-pyrrol-2-yl)butan-2-ol is well-suited as a precursor for creating larger, more complex molecules, most notably in the synthesis of calix acs.orgpyrroles. Calix acs.orgpyrroles are macrocyclic compounds known for their ability to form host-guest complexes with various anions and neutral molecules. rsc.orgnih.gov

The synthesis of substituted calix acs.orgpyrroles often involves the acid-catalyzed condensation of a pyrrole with a ketone or aldehyde. nih.govmdpi.com In this context, this compound or its ketone precursor, 4-(1H-pyrrol-2-yl)butan-2-one, can be reacted with additional pyrrole units to construct the macrocyclic framework. The butanol side chain becomes a substituent on the meso-like carbon bridges of the resulting calix acs.orgpyrrole. This approach allows for the introduction of functional groups and chiral centers directly onto the macrocycle's periphery, thereby modulating its solubility, binding properties, and potential for further derivatization. Research on the synthesis of similar structures, such as 4,4-di(1H-pyrrol-2-yl)pentan-1-ol, has demonstrated its specific use as a building block for forming these complex substituted calix acs.orgpyrroles. nih.gov

| Feature of this compound | Role in Complex Molecule Synthesis | Example Application |

| Pyrrole Ring | Acts as a nucleophile in acid-catalyzed condensation reactions. | Forms the heterocyclic units of the calix acs.orgpyrrole macrocycle. nih.govbeilstein-journals.org |

| Butan-2-ol Side Chain | Introduces functionality and chirality to the final structure. | Becomes a substituent on the calix acs.orgpyrrole skeleton, influencing its properties. |

| Hydroxyl Group | Provides a site for further chemical modification or influences intermolecular interactions. | Can be used for grafting other molecules or directing crystal packing. |

Integration into Polymeric Structures for Advanced Materials Research

While direct polymerization of this compound is not extensively documented, its structure is highly suitable for incorporation into advanced polymeric materials. Pyrrole-containing polymers are of significant interest for applications in electronics, sensors, and catalysis due to their conductive and coordination properties.

The molecule can be integrated into polymeric structures through several hypothetical pathways:

As a Monomer: The pyrrole ring's N-H group and the secondary alcohol can participate in condensation polymerization with appropriate comonomers to form polyesters, polyethers, or other functional polymers.

As a Pendant Group: The molecule can be attached to a pre-existing polymer backbone. For example, the hydroxyl group could be esterified with a poly(acrylic acid) chain, introducing the pyrrole moiety as a functional side group.

The incorporation of this building block would imbue the resulting polymer with specific properties. The pyrrole units can be used for metal coordination, creating catalytic materials, or they can be electropolymerized to form conductive networks. Research into pyrrole-containing terpyridine ligands has highlighted their utility in fabricating novel metal-containing functional materials, underscoring the potential of pyrrole derivatives in material science. mdpi.com

Role in the Development of New Catalytic Systems

The development of novel catalysts, particularly for asymmetric reactions, is a central goal in organic chemistry. This compound possesses key features that make it an attractive candidate for the design of new chiral ligands and organocatalysts. The combination of a nitrogen-containing heterocycle (the pyrrole) and a nearby hydroxyl group provides two potential coordination sites for metal ions.

When used as a ligand, the molecule can bind to a metal center, forming a chiral complex that can catalyze enantioselective reactions. The stereochemistry of the butan-2-ol group would create a chiral environment around the metal, influencing the stereochemical outcome of the catalyzed transformation. The field of asymmetric catalysis frequently employs pyrrole derivatives in the design of effective chiral ligands. researchgate.net Furthermore, studies involving organocatalytic cycloadditions with other pyrrole-2-carbinols (a class to which this compound belongs) have demonstrated their utility in generating complex chiral molecules with high enantioselectivity, showcasing the catalytic potential of this structural motif. acs.org

| Structural Feature | Potential Catalytic Role |

| Pyrrole Nitrogen | Can act as a Lewis base to coordinate with a metal catalyst. |

| Hydroxyl Group | Can coordinate to a metal center or act as a hydrogen-bond donor in organocatalysis. |

| Chiral Center | Induces asymmetry in the catalytic environment, enabling enantioselective transformations. |

Use as a Chiral Building Block in Enantioselective Synthesis

One of the most significant applications of this compound is its use as a chiral building block, or "synthon," in enantioselective synthesis. The molecule contains a stereocenter at the carbon atom bearing the hydroxyl group. If the compound is obtained in an enantiomerically pure form (either as the (R)- or (S)-enantiomer), it can be used to transfer that specific chirality into a larger, more complex target molecule.

The process typically involves synthesizing or isolating one enantiomer of this compound. This enantiopure compound can then undergo chemical reactions that build a new molecule around its existing chiral framework. The hydroxyl group is a key functional handle, allowing for oxidation, substitution, or ether/ester formation, while the pyrrole ring can be functionalized or used in cycloaddition and coupling reactions.

Research has shown that related chiral N-pyrrolyl-protected amino-alcohols can be converted into organozinc reagents and subsequently used in cross-coupling reactions with full retention of their stereochemical integrity. researchgate.net This demonstrates the principle of using such chiral pyrrole-alkanol derivatives to construct new C-C bonds without losing the valuable stereochemical information, a cornerstone of modern pharmaceutical and fine chemical synthesis. The development of iridium-catalyzed reactions to produce other chiral pyrrole derivatives further highlights the high value placed on accessing such enantiopure heterocyclic structures. acs.orgrsc.org

| Feature as a Chiral Building Block | Synthetic Advantage |

| Pre-defined Stereocenter | Allows for the direct introduction of a specific stereochemistry into a target molecule, avoiding complex asymmetric steps later in the synthesis. |

| Dual Functionality (Pyrrole and Alcohol) | Provides multiple, distinct reaction sites for sequential and regioselective chemical modifications. |

| Structural Rigidity of Pyrrole | The pyrrole ring provides a stable scaffold upon which complex stereochemical relationships can be built. |

Molecular Interactions and Fundamental Biological Research Insights Mechanistic Focus

Investigation of Molecular Recognition Processes (e.g., Ligand-Protein Binding Mechanisms via in silico studies)

There are currently no published in silico studies investigating the molecular recognition processes of 4-(1H-pyrrol-2-yl)butan-2-ol. Research on the broader class of pyrrole (B145914) derivatives indicates a wide range of biological activities, which are often initiated by the binding of the pyrrole-containing molecule to a specific protein target. However, without specific computational models or experimental data for this compound, its potential protein binding partners, binding affinity, and the specific molecular interactions (such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions) that would govern its binding remain entirely speculative.

Elucidation of Enzyme Modulation Mechanisms (in vitro inhibition kinetics, binding site analysis)

No in vitro studies on the enzyme modulation mechanisms of this compound have been reported. The diverse pharmacological activities of other pyrrole-containing compounds suggest that they can act as enzyme inhibitors or activators. However, for this compound, there is no information regarding its potential to inhibit or modulate the activity of any specific enzymes. Consequently, data on inhibition kinetics (e.g., IC50, Ki values) and analysis of its binding site within an enzyme's active or allosteric sites are not available.

Studies on Interactions with Nucleic Acids and Lipids (at a fundamental molecular level)

The scientific literature lacks any studies on the fundamental molecular interactions of this compound with nucleic acids (DNA or RNA) or lipids. While some heterocyclic compounds are known to interact with these biological macromolecules, there is no evidence to suggest that this compound engages in such interactions. The potential for this compound to act as a DNA intercalator, groove binder, or to have any effect on the integrity or function of lipid membranes has not been explored.

Impact on Cellular Pathways and Processes (e.g., cell cycle modulation, apoptosis induction pathways in vitro, not therapeutic outcomes)

There is no available research on the impact of this compound on any cellular pathways or processes. Studies on other pyrrole derivatives have shown effects on cell cycle progression and the induction of apoptosis in various cell lines. However, for this compound, there are no in vitro data to indicate whether it can modulate the cell cycle, induce programmed cell death, or affect any other cellular signaling pathways.

Future Research Directions and Unexplored Avenues for 4 1h Pyrrol 2 Yl Butan 2 Ol

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of multi-substituted pyrrole (B145914) derivatives is a cornerstone of heterocyclic chemistry, yet dedicated, high-yield routes for 4-(1H-pyrrol-2-yl)butan-2-ol are not well-established. Future research should focus on developing efficient and environmentally benign synthetic strategies.

Classical methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, offer a foundational approach. organic-chemistry.org However, these often require harsh conditions. Modern synthetic chemistry presents more sustainable alternatives. Transition-metal-catalyzed reactions, such as dehydrogenative coupling of secondary alcohols with amino alcohols, could provide a more atom-economical pathway. organic-chemistry.org Another promising avenue is the adaptation of cycloaddition reactions, for instance, using tosylmethyl isocyanides (TosMICs) with suitable electron-deficient compounds to construct the pyrrole ring with the desired substitution pattern. mdpi.com

Future work should aim to optimize these modern methods for the specific synthesis of this compound, focusing on improving yields, reducing waste, and utilizing renewable starting materials.

| Synthetic Strategy | Potential Precursors | Key Advantages | Areas for Improvement |

|---|---|---|---|

| Modified Paal-Knorr Synthesis | Heptane-2,5-dione, Ammonia (B1221849) | Well-established, reliable for pyrrole core | Often requires high temperatures, moderate yields |

| Dehydrogenative Coupling | A suitable amino alcohol and a secondary alcohol | High atom economy, generates H₂ as byproduct | Requires specific ruthenium or manganese catalysts organic-chemistry.org |

| [3+2] Cycloaddition | Tosylmethyl isocyanide (TosMIC), substituted alkene | Versatile for multi-substituted pyrroles mdpi.com | Requires careful selection of reaction partners |

| Biocatalytic Synthesis | Simple precursors, engineered enzymes | Highly sustainable, stereoselective | Requires discovery or engineering of specific enzymes |

Exploration of Less-Common Derivatization Reactions and Ring Modifications

The bifunctional nature of this compound, possessing both a reactive pyrrole ring and a secondary hydroxyl group, makes it an ideal scaffold for derivatization. While standard reactions like N-alkylation of the pyrrole or oxidation of the alcohol are predictable, future research should explore more novel transformations.

Less common derivatization of the pyrrole ring could include transition-metal-catalyzed C-H activation to install functional groups at the 3, 4, or 5 positions, creating highly substituted and complex molecules. The hydroxyl group serves as a handle for introducing a wide array of functionalities through esterification or etherification, attaching moieties such as polymers, bioactive molecules, or reporter groups. Furthermore, the pyrrole ring itself can participate in cycloaddition reactions, offering a pathway to complex, fused-ring systems that are otherwise difficult to access.

| Reaction Site | Conventional Reaction | Unexplored Avenue | Potential Outcome |

|---|---|---|---|

| Pyrrole N-H | Alkylation, Acylation organic-chemistry.org | Reaction with propargyl bromide to create an alkyne handle mdpi.com | Platform for click chemistry, material functionalization |

| Pyrrole C-H | Friedel-Crafts Acylation | Palladium-catalyzed direct C-H arylation | Synthesis of novel aryl-substituted pyrroles |

| Butanol -OH | Oxidation to ketone | Attachment of stimuli-responsive polymers | Creation of "smart" materials |

| Pyrrole Ring | Electrophilic substitution | Diels-Alder cycloaddition with dienophiles | Access to complex polycyclic alkaloids |

Advanced Chiroptical Spectroscopy Studies for Stereochemical Assignment

The presence of a chiral center at the C2 position of the butanol chain means that this compound exists as a pair of enantiomers. The determination of the absolute stereochemistry is crucial for any potential pharmaceutical or biological application. While X-ray crystallography is the definitive method, it requires suitable crystals. Advanced chiroptical spectroscopy techniques provide a powerful alternative for assigning stereochemistry in solution.

Future research should employ a combination of experimental techniques and computational chemistry. Techniques such as electronic circular dichroism (ECD), vibrational circular dichroism (VCD), and Raman optical activity (ROA) measure the differential interaction of chiral molecules with polarized light. By comparing the experimentally obtained spectra with spectra predicted by quantum chemical calculations (e.g., density functional theory, DFT) for both the (R) and (S) enantiomers, the absolute configuration can be determined with high confidence. This combined approach is indispensable for the stereochemical elucidation of chiral molecules.

Application in Cutting-Edge Materials Science

The unique structure of this compound makes it a compelling monomer for the synthesis of novel functional materials. The pyrrole ring is the fundamental unit of polypyrrole, a well-known conducting polymer.

An unexplored avenue is the electropolymerization of this compound. This would yield a polypyrrole backbone functionalized with hydroxybutyl side chains. These hydroxyl groups could significantly alter the polymer's properties, such as solubility, hydrophilicity, and processability. More importantly, they provide reactive sites for post-polymerization modification, allowing for the covalent attachment of sensors, catalysts, or biomolecules. Such functionalized polymers could find applications in biosensors, drug delivery systems, or as specialized coatings. Additionally, the molecule could serve as a ligand in the design of metal-organic frameworks (MOFs), where the pyrrole and hydroxyl groups could coordinate to metal centers, creating porous materials with tailored properties for gas storage or catalysis.

Deeper Understanding of its Role in Undiscovered Biosynthetic Pathways

While this compound is not currently recognized as a natural product, many simple pyrrole derivatives are found in nature. It is plausible that this compound is an undiscovered secondary metabolite produced by microorganisms, such as bacteria or fungi, in unique ecological niches.

Future research could focus on bioprospecting and genome mining to uncover potential biosynthetic pathways. A key strategy would be to search microbial genomes for biosynthetic gene clusters (BGCs) that encode enzymes homologous to those involved in known pyrrole or polyketide synthesis. For instance, enzymes from the UbiD family are known to catalyze the carboxylation of C-H bonds on aromatic rings, which could be a key step in a hypothetical pathway. mdpi.com Identifying a BGC responsible for producing this or a similar molecule would not only add to our knowledge of natural product diversity but could also provide a biocatalytic route for its synthesis.

Design and Synthesis of New Molecular Probes based on the this compound Core for Mechanistic Biological Research

Molecular probes are essential tools for studying biological systems. The this compound scaffold is an excellent starting point for the design of novel probes due to its inherent functionality. Pyrrole-based structures are integral to many fluorescent dyes, and their optical properties can be fine-tuned through chemical modification. nih.govresearchgate.net

The core structure can be envisioned as a modular platform. The pyrrole ring can be incorporated into a larger fluorogenic system. The hydroxyl group serves as a critical attachment point for either a targeting ligand, which directs the probe to a specific protein or organelle, or a reactive group that reports on a specific biological event (e.g., changes in pH or the presence of a specific ion). nih.govrsc.org For example, attaching a specific peptide sequence could target the probe to a particular enzyme, allowing for real-time imaging of its activity within living cells. The development of such probes would provide powerful tools for fundamental biological research and drug discovery. benthamdirect.com

| Probe Component | Function | Example Moiety | Potential Application |

|---|---|---|---|

| Core Scaffold | Structural foundation | This compound | Base for modular probe design |

| Reporter Group | Signal generation (e.g., fluorescence) | Integration into a BODIPY or Rhodamine dye structure mdpi.comresearchgate.net | Fluorescence microscopy, in vivo imaging |

| Targeting Moiety | Directs probe to a specific location | Peptide sequence, small molecule inhibitor | Imaging of specific enzymes or cell receptors |

| Reactive Group | Senses a specific analyte or event | A morpholine (B109124) group for pH sensing nih.gov | Mapping pH changes within cellular compartments |

Q & A

Q. What are the key synthetic pathways for 4-(1H-pyrrol-2-yl)butan-2-ol, and how do reaction conditions impact yield and purity?

The synthesis typically involves coupling a pyrrole derivative with a butanol precursor. A multi-step approach may include:

- Step 1: Alkylation of pyrrole with a halogenated butanol derivative under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2: Purification via column chromatography using ethyl acetate/hexane (1:4) to isolate intermediates .

- Step 3: Hydroxyl group protection/deprotection to prevent side reactions . Critical factors include temperature control (e.g., −20°C for diazomethane reactions ), solvent polarity, and catalyst selection. Continuous flow processes may enhance purity in lab-scale synthesis .

Q. Which analytical techniques are optimal for characterizing this compound?

- NMR Spectroscopy: ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to resolve pyrrole ring protons (δ 6.5–7.0 ppm) and hydroxyl signals (broad peak at δ 1.5–2.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion confirmation (e.g., m/z 139.12 [M+H]⁺) .

- Chromatography: HPLC with UV detection (λ ~250 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How does the pyrrole moiety influence the compound’s reactivity and biological interactions?

The pyrrole ring enables:

- Hydrogen Bonding: The NH group acts as a hydrogen bond donor, enhancing binding to enzymes like cytochrome P450 .

- π–π Stacking: Interactions with aromatic residues in receptor pockets (e.g., serotonin receptors) improve binding affinity .

- Electrophilic Substitution: Reactivity at the β-position of pyrrole facilitates derivatization for structure-activity relationship (SAR) studies .

Q. How can discrepancies between computational predictions and experimental stability data be resolved?

- Methodological Adjustments: Use hybrid DFT methods (e.g., B3LYP/6-311+G(d,p)) to account for solvation effects and hydroxyl group hydrogen bonding .

- Experimental Validation: Conduct accelerated stability studies under varying pH (4–9) and temperature (25–40°C) to identify degradation pathways .

Q. What computational strategies predict the compound’s enzyme interaction mechanisms?

- Molecular Docking: Utilize AutoDock Vina with crystal structures of target enzymes (e.g., PDB ID: 3LAJ) to simulate binding poses .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess dynamic interactions, focusing on pyrrole-water hydrogen bonds .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.